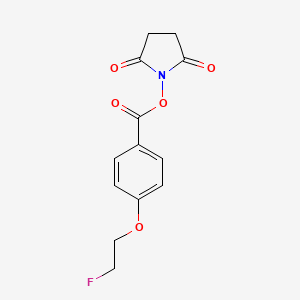
(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group and a 4-(2-fluoroethoxy)benzoate group, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate typically involves the reaction of 4-(2-fluoroethoxy)benzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in various industries.
化学反应分析
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the 2-fluoroethoxy group can be replaced by other nucleophiles.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield 4-(2-fluoroethoxy)benzoic acid and N-hydroxysuccinimide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis, with acids such as hydrochloric acid or bases like sodium hydroxide.
Oxidizing and Reducing Agents: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, 4-(2-fluoroethoxy)benzoic acid, and N-hydroxysuccinimide.
科学研究应用
(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound is used in bioconjugation techniques to link biomolecules such as proteins and peptides.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate involves its ability to form stable covalent bonds with nucleophiles. This property is exploited in bioconjugation and drug delivery applications, where the compound can be used to attach therapeutic agents to targeting molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
Similar Compounds
N-hydroxysuccinimide (NHS) Esters: These compounds share the N-hydroxysuccinimide group and are commonly used in bioconjugation.
Fluoroalkyl Benzoates: Compounds with similar fluoroalkyl groups exhibit comparable chemical properties and reactivity.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate is unique due to the combination of the 2,5-dioxopyrrolidin-1-yl group and the 4-(2-fluoroethoxy)benzoate group. This combination imparts distinct chemical properties, making the compound versatile for various applications in chemistry, biology, medicine, and industry.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2-fluoroethoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO5/c14-7-8-19-10-3-1-9(2-4-10)13(18)20-15-11(16)5-6-12(15)17/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFDIROSRZYHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)OCCF |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
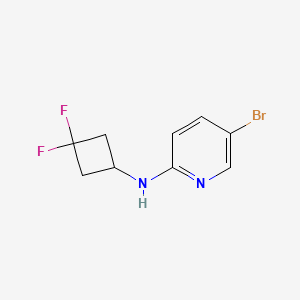
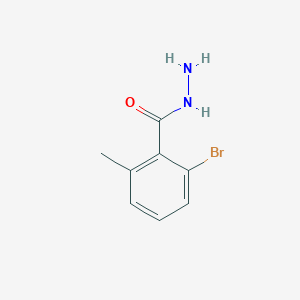
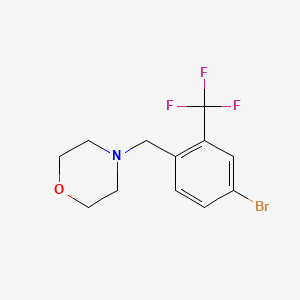
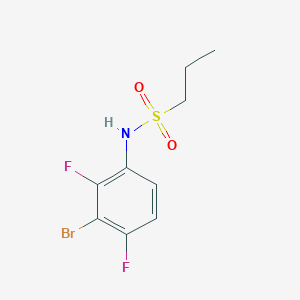

![ethyl (1S,5S)-3-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B8121007.png)
![[2-(2-Iodo-ethoxy)-ethyl]-carbamic acid benzyl ester](/img/structure/B8121022.png)

![3,3-Dimethyl-1-oxa-4,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B8121028.png)
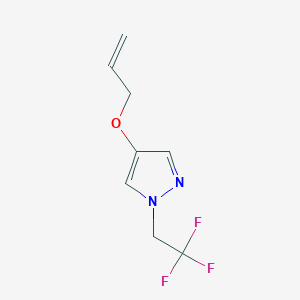

![sodium;2,3-dihydroxypropyl [3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B8121041.png)

![N,N-Diethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide](/img/structure/B8121067.png)
